molecular formula C15H12BrNO3 B2573767 methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1232822-11-5

methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate

Cat. No. B2573767
CAS RN: 1232822-11-5
M. Wt: 334.169
InChI Key: OVPIMCIIOHBDTA-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate is a biochemical compound used for proteomics research . It has a molecular formula of C15H12BrNO3 and a molecular weight of 334.17 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H12BrNO3. This indicates that it contains 15 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by the specific bonds formed during the synthesis process.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. Based on its molecular formula, it has a molecular weight of 334.17 . Other properties such as its melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate serves as a foundational component in synthesizing complex molecules with unique properties. For instance, the synthesis of high spin mononuclear iron(III) complexes with Schiff base ligands derived from 2-hydroxybenzophenones showcases the compound's role in creating materials with significant magnetic properties (Pogány, Moncol’, Pavlik, & Šalitroš, 2017). Similarly, its use in synthesizing novel biobased aromatic triols for segmented polyurethanes highlights its versatility in material science, potentially contributing to advancements in biodegradable plastics and other environmentally friendly materials (Lligadas, Ronda, Galià, & Cádiz, 2007).

Photophysical Properties and Applications

The photophysical investigation of derivatives such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate reveals significant insights into their luminescence properties, which are crucial for applications in organic electronics and photonics. The study of these compounds in various solvents demonstrates their potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their high quantum yields and unique luminescence characteristics (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Chemical Reactions and Mechanisms

Research involving "methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate" also delves into understanding the mechanisms of chemical reactions and exploring new synthetic pathways. Studies on the cyclization reactions and the synthesis of heterocyclic systems demonstrate the compound's utility in constructing complex molecular architectures, which are important for pharmaceutical research and development (Selič, Grdadolnik, & Stanovnik, 1997).

Liquid Crystalline Behaviors and Material Science

The synthesis and study of Schiff bases bearing ester linkage as a central core offer insights into the liquid crystalline behaviors of these compounds. This research is vital for developing new materials with specific thermal and optical properties, applicable in displays, sensors, and other technologies requiring controlled alignment and phase behavior of molecules (Al-Obaidy, Tomi, & Abdulqader, 2021).

properties

IUPAC Name

methyl 3-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIMCIIOHBDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate

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